N-(2,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide
Description
This compound is a pyrimidine-based acetamide derivative featuring a 4-fluorophenyl group at the 2-position and a methyl group at the 6-position of the pyrimidin-4-yloxy core. The acetamide moiety is substituted with a 2,4-dimethylphenyl group, contributing to its lipophilic character.
Key structural features:
- Pyrimidine core: Substituted with 4-fluorophenyl and methyl groups, enhancing π-π stacking and hydrophobic interactions.
- Acetamide linker: Bridges the pyrimidine and aryl groups, allowing conformational flexibility.
- 2,4-Dimethylphenyl: Increases steric bulk compared to methoxy or acetyl-substituted analogs.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-13-4-9-18(14(2)10-13)24-19(26)12-27-20-11-15(3)23-21(25-20)16-5-7-17(22)8-6-16/h4-11H,12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPDNOBPBOBZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs from Screening Libraries
The evidence highlights several closely related compounds (Table 1):
Key Observations :
Pyrimidine-Based Acetamides with Fluorophenyl Moieties
Compounds such as LBJ-01 (2-((3-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide) and 11f (2-((3-cyano-4-(4-fluorophenyl)-6-(tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)acetamide) share the fluorophenyl-acetamide scaffold but differ in core heterocycles and substituents (Table 2):
Key Observations :
- LBJ-01: The cyanopyridine core enhances electron-withdrawing properties, critical for enzyme inhibition, whereas the target’s methylpyrimidine may prioritize hydrophobic interactions .
- 11f : The tetrahydronaphthalene group introduces a bulky hydrophobic moiety, likely improving binding to lipid-rich targets (e.g., kinases) compared to the target’s simpler pyrimidine .
Substituent Effects on Physicochemical Properties
- Methoxy vs. Methyl Groups : Methoxy-substituted analogs (e.g., M180-0145) exhibit higher polarity (logP ~2.8) compared to methyl-substituted derivatives (logP ~3.5), influencing solubility and bioavailability .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances metabolic stability relative to chlorophenyl analogs (e.g., 11d in ), which are prone to dehalogenation .
Research Findings and Data Gaps
- Synthetic Yields : Related compounds like 4j (82% yield) and 11f (73% yield) demonstrate efficient synthesis routes, suggesting the target compound could be synthesized similarly .
- Crystallographic Data: notes acetamide derivatives with fluorophenyl groups (e.g., Selig et al., 2010) adopt planar conformations, likely shared by the target compound .
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